Sulfalene

概要

説明

Sulfalene, also known as sulfametopyrazine, is a long-acting sulfonamide antibacterial. It is used for the treatment of chronic bronchitis, urinary tract infections, and malaria .

Synthesis Analysis

The original method developed by the Shell Oil Company was to first allow butadiene to react with sulfur dioxide via a cheletropic reaction to give sulfolene .Molecular Structure Analysis

Sulfalene has a molecular formula of C11H12N4O3S and a molecular weight of 280.30 g/mol . It contains a total of 32 bonds; 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 ether (aromatic), and 1 sulfonamide (thio-/dithio-) .Chemical Reactions Analysis

Sulfalene resists thermal degradation, but in the presence of oxygen and temperatures of 130 °C, it would be prone to degradation to anions such as sulfite, sulfate, and thiosulfate .Physical And Chemical Properties Analysis

Sulfalene has a density of 1.5±0.1 g/cm3, a boiling point of 488.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .科学的研究の応用

Antimicrobial Applications

Sulfalene is a sulfonamide compound that is widely utilized in scientific research . It has been used as an antimicrobial agent due to its ability to inhibit the enzyme dihydropteroate synthetase (DHPS), a vital player in the synthesis of folic acid . By impeding DHPS, sulfalene disrupts the production of folic acid, ultimately leading to cellular demise .

Malaria Treatment

Sulfalene has been used in the treatment of malaria . It has been found to influence the gametocytogenesis of Plasmodium falciparum, a parasite that causes malaria, and subsequent infection patterns in Anopheles stephensi .

Pharmacokinetics Research

The pharmacokinetics of Sulfalene has been studied extensively . Research has been conducted to understand its biological availability and the mathematical model of its distribution in the body .

Interaction with Other Drugs

Studies have been conducted to understand the interaction of Sulfalene with other drugs . For instance, the effect of Sulfalene on the kinetics of benzylpenicillin in rats with aseptic inflammation has been investigated .

Effect on Organoids

Research has been conducted to understand the characteristics of Sulfalene’s interaction with organoids . This includes its intracellular distribution and the effect of Sulfalene on these organoids .

Chemical Synthesis

Sulfalene has been used in chemical synthesis . For instance, it has been used in the efficient synthesis of 3-sulfolenes from allylic alcohols .

作用機序

Target of Action

Sulfalene, a synthetic antibacterial agent belonging to the sulfonamide class of drugs, primarily targets the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, a vital nutrient for bacterial growth and replication .

Mode of Action

Sulfalene functions by inhibiting the bacterial enzyme dihydropteroate synthase . This enzyme is pivotal in the bacterial synthesis of folic acid, a compound necessary for DNA, RNA, and protein synthesis . By blocking this enzyme, Sulfalene effectively starves the bacteria of folic acid, thereby inhibiting their growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by Sulfalene is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, Sulfalene disrupts this pathway, leading to a deficiency in folic acid. This deficiency hampers the synthesis of DNA, RNA, and proteins, which are essential for bacterial growth and replication .

Pharmacokinetics

The pharmacokinetics of Sulfalene involve its absorption, distribution, metabolism, and excretion (ADME) properties . Sulfalene is usually administered orally for systemic bacterial infections . The onset of action for Sulfalene is typically within a few hours, with peak plasma concentrations reached in about 4 to 6 hours post-administration . The long half-life of Sulfalene allows it to maintain effective blood levels over an extended period .

Result of Action

The molecular and cellular effects of Sulfalene’s action primarily involve the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, an essential nutrient for bacteria, Sulfalene effectively starves the bacteria, leading to their inability to grow and replicate .

Safety and Hazards

特性

IUPAC Name |

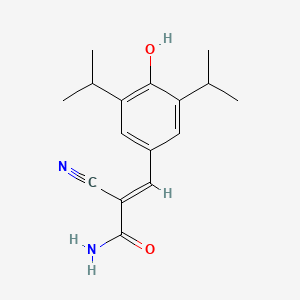

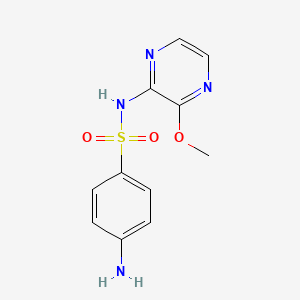

4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRZBTAEDBELFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046179 | |

| Record name | Sulfalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfametopyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4), 4.06e-01 g/L | |

| Record name | SID50086577 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sulfametopyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfametopyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulfametopyrazine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. Para-aminobenzoic acid (PABA), a substrate of the enzyme is prevented from binding. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |

| Record name | Sulfametopyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Sulfalene | |

CAS RN |

152-47-6 | |

| Record name | Sulfalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfalene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfametopyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6BL4ZC15G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfametopyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169.5 °C | |

| Record name | Sulfametopyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfametopyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Sulfalene?

A1: Sulfalene, a long-acting sulfonamide, acts as a competitive inhibitor of dihydropteroate synthase in susceptible organisms. [] This enzyme is crucial for the synthesis of folate, essential for DNA synthesis and cell survival. By inhibiting this pathway, Sulfalene effectively disrupts parasite growth. []

Q2: Does Sulfalene exhibit a synergistic effect when combined with other drugs?

A2: Yes, Sulfalene demonstrates a synergistic effect when combined with dihydrofolate reductase (DHFR) inhibitors like pyrimethamine. [] This combination creates a sequential blockade in the folate synthesis pathway, enhancing its efficacy against malaria parasites. []

Q3: How does the mechanism of action of Sulfalene differ from that of quinine in treating malaria?

A3: While Sulfalene targets folate synthesis in parasites, quinine exerts its antimalarial effect by interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin degradation. This difference highlights the distinct mechanisms employed by these drugs to combat malaria. []

Q4: What is the molecular formula and weight of Sulfalene?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Sulfalene. For precise information, please refer to chemical databases such as PubChem or ChemSpider.

Q5: Is there any information available on the spectroscopic data of Sulfalene?

A5: The provided research articles do not delve into the spectroscopic characterization of Sulfalene. For detailed spectroscopic data, you may want to consult specialized chemical databases or research publications focused on spectroscopic analysis.

Q6: Are there any studies on Sulfalene's material compatibility and stability under various conditions?

A6: The provided research focuses primarily on the pharmacological aspects of Sulfalene. Information regarding material compatibility and stability under various conditions is not discussed in these papers.

Q7: Are there any catalytic properties and applications described for Sulfalene?

A7: The provided research papers focus on Sulfalene's role as an antimalarial agent. There is no mention of any catalytic properties or applications associated with this compound.

Q8: Are there any computational chemistry studies or QSAR models developed for Sulfalene?

A8: The provided research primarily focuses on in vivo and clinical studies related to Sulfalene. There's no mention of computational chemistry studies or QSAR models for this compound.

Q9: How does modifying the structure of Sulfalene affect its activity, potency, and selectivity?

A9: The research papers do not provide insights into the structure-activity relationship (SAR) of Sulfalene or the impact of structural modifications on its activity, potency, and selectivity.

Q10: What are the stability profiles of Sulfalene, and are there any formulation strategies to enhance its stability, solubility, or bioavailability?

A10: While the research confirms that Sulfalene is a long-acting sulfonamide, specific details about its stability under various conditions and formulation strategies are not elaborated upon.

Q11: Is there any information on SHE regulations and compliance related to Sulfalene?

A11: The research papers primarily focus on the efficacy and clinical aspects of Sulfalene. They do not delve into specific SHE regulations or compliance related to this compound.

Q12: What is the absorption, distribution, metabolism, and excretion (ADME) profile of Sulfalene?

A12: Sulfalene exhibits slow absorption after oral administration. [] It distributes widely in the body, including the cerebrospinal fluid. [] The drug undergoes acetylation in the liver, and both parent and acetylated forms are excreted in the urine. [, ] The elimination half-life is long, contributing to its long-acting property. [, , ]

Q13: Does acetylator phenotype influence the pharmacokinetics or therapeutic response to Sulfalene?

A13: Research suggests that while acetylator phenotype influences the half-life of non-acetylated Sulfalene in plasma before malaria infection, this difference becomes insignificant during an active infection. [] Additionally, no significant association was found between acetylator phenotype and the therapeutic response to Sulfalene or its combination with pyrimethamine. [, ]

Q14: Are there known resistance mechanisms to Sulfalene in Plasmodium falciparum?

A14: The research papers suggest that resistance to Sulfalene can develop, often in conjunction with resistance to other antimalarials like pyrimethamine. [, ] This highlights the need for careful monitoring of drug resistance patterns and the development of new antimalarial strategies. []

Q15: What in vivo models have been used to study Sulfalene efficacy against malaria?

A15: Research has utilized rhesus monkeys infected with Plasmodium knowlesi as a model to study the antimalarial effects of Sulfalene and its synergistic action with Trimethoprim. [] This model demonstrated the curative potential of the drug combination against the parasite. [] Additionally, studies in mice infected with Plasmodium berghei have demonstrated the potentiating action of Sulfalene-pyrimethamine mixtures against drug-resistant strains. []

Q16: Is there any information on the toxicity and safety profile of Sulfalene?

A16: While generally considered safe and well-tolerated, Sulfalene can cause side effects, with skin reactions being a significant concern, particularly with prolonged use or high doses. [] It is crucial to use this medication under the guidance of a healthcare professional.

Q17: What analytical methods are commonly employed for the detection and quantification of Sulfalene?

A17: Several analytical methods are used to detect and quantify Sulfalene, including:

Q18: Has the environmental impact of Sulfalene been assessed?

A18: The provided research papers primarily focus on the pharmacological and clinical aspects of Sulfalene. There is no information about its environmental impact or degradation pathways in these studies.

Q19: Are there viable alternatives or substitutes for Sulfalene, and how do they compare?

A19: Alternative antimalarial drugs exist, with their suitability depending on factors like the geographical location, drug resistance patterns, and the clinical presentation of the infection. Some alternatives mentioned in the research include:

Q20: Are there any studies on the immunogenicity of Sulfalene or its potential to induce immunological responses?

A20: The provided research focuses on the efficacy and safety of Sulfalene in treating malaria. It does not include information about its immunogenicity or potential to induce immunological responses.

Q21: Does Sulfalene interact with drug transporters or metabolizing enzymes?

A21: The research primarily focuses on the clinical aspects of Sulfalene. Detailed information regarding its interactions with drug transporters or metabolizing enzymes is not discussed.

Q22: Is there any historical context or are there any milestones associated with Sulfalene research?

A22: The provided research highlights the historical context of Sulfalene use, particularly its emergence as a treatment option for chloroquine-resistant malaria, especially when combined with pyrimethamine. [, , , ] This combination offered a valuable tool in combating the growing problem of drug resistance. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)

![3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1681105.png)

![5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-](/img/structure/B1681106.png)

![(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B1681107.png)

![3-[1-[3-[(3R)-1-(benzoyl)-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea](/img/structure/B1681114.png)

![5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one](/img/structure/B1681117.png)